molecular formula C21H19ClN4O4 B14723474 ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate CAS No. 6497-85-4

ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate

Cat. No.: B14723474
CAS No.: 6497-85-4
M. Wt: 426.9 g/mol
InChI Key: HALZGPKFATXYQM-UHFFFAOYSA-N
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Description

Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzhydrylamino group, a chloro substituent, and a nitro group attached to a pyridyl ring, with an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate typically involves multiple steps, starting with the preparation of the pyridyl ring with the desired substituents. The key steps include:

    Nitration: Introduction of the nitro group to the pyridyl ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Amination: Introduction of the benzhydrylamino group.

    Carbamoylation: Formation of the ethyl carbamate moiety.

Each step requires specific reagents and conditions, such as nitrating agents (e.g., nitric acid), chlorinating agents (e.g., thionyl chloride), and amination reagents (e.g., benzhydrylamine). The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted pyridyl carbamates.

Scientific Research Applications

Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro, chloro, and benzhydrylamino groups can influence its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-[4-(benzhydrylamino)-6-chloro-2-pyridyl]carbamate: Lacks the nitro group.

    Ethyl N-[4-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate: Lacks the chloro group.

    Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]urea: Contains a urea moiety instead of a carbamate.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6497-85-4

Molecular Formula

C21H19ClN4O4

Molecular Weight

426.9 g/mol

IUPAC Name

ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitropyridin-2-yl]carbamate

InChI

InChI=1S/C21H19ClN4O4/c1-2-30-21(27)25-17-13-16(19(26(28)29)20(22)24-17)23-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H2,23,24,25,27)

InChI Key

HALZGPKFATXYQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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